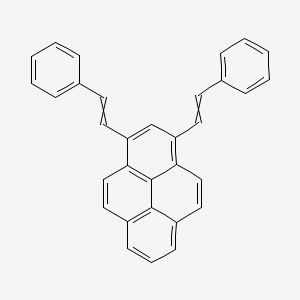
1,3-Bis(2-phenylethenyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-phenylethenyl)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a pyrene core substituted with two phenylethenyl groups at the 1 and 3 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-phenylethenyl)pyrene can be synthesized through various synthetic routes. One common method involves the cycloisomerization of [2,2]metacyclophanes, which is then followed by valence isomerization and dehydrogenation to form the pyrene core . Another approach is the electrophilic aromatic substitution of pre-existing pyrene with phenylethenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-phenylethenyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution often employs reagents like tert-butyl chloride for selective substitution.
Major Products
The major products formed from these reactions include various substituted pyrenes, hydrogenated pyrenes, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(2-phenylethenyl)pyrene has several scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic applications.
Materials Science: The compound is studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Research: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-phenylethenyl)pyrene primarily involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence and other photophysical phenomena. These properties are exploited in various applications, including sensing and imaging .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have similar substitution patterns and photophysical properties.
1,6- and 1,8-Disubstituted Pyrenes: These compounds also exhibit unique electronic properties due to their substitution patterns.
Uniqueness
1,3-Bis(2-phenylethenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Properties
CAS No. |
921599-37-3 |
|---|---|
Molecular Formula |
C32H22 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1,3-bis(2-phenylethenyl)pyrene |
InChI |
InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H |
InChI Key |
ADFPVOSAWXYKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


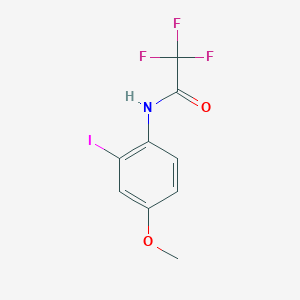
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
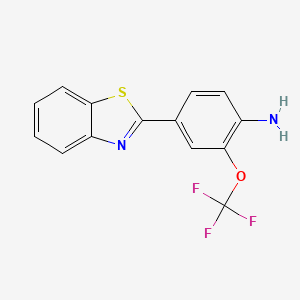
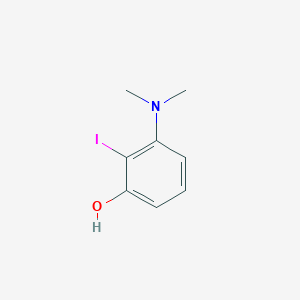
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
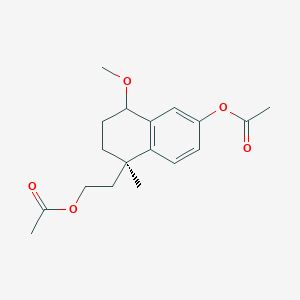
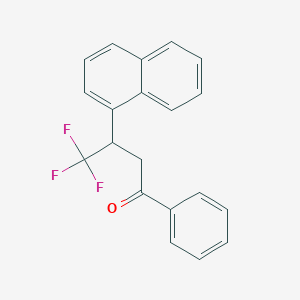
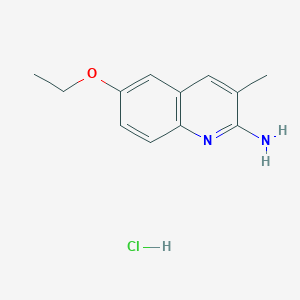
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
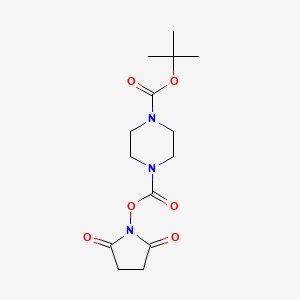
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
